Vernodalol

Description

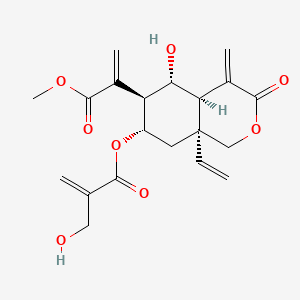

Structure

3D Structure

Properties

IUPAC Name |

[(4aR,5R,6S,7S,8aR)-8a-ethenyl-5-hydroxy-6-(3-methoxy-3-oxoprop-1-en-2-yl)-4-methylidene-3-oxo-1,4a,5,6,7,8-hexahydroisochromen-7-yl] 2-(hydroxymethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O8/c1-6-20-7-13(28-17(23)10(2)8-21)14(11(3)18(24)26-5)16(22)15(20)12(4)19(25)27-9-20/h6,13-16,21-22H,1-4,7-9H2,5H3/t13-,14+,15+,16-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZALQGCQQJLGKE-BBNZOYGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C1C(CC2(COC(=O)C(=C)C2C1O)C=C)OC(=O)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(=C)[C@@H]1[C@H](C[C@@]2(COC(=O)C(=C)[C@@H]2[C@H]1O)C=C)OC(=O)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331796 | |

| Record name | Vernodalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65388-17-2 | |

| Record name | Vernodalol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65388-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vernodalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Vernodalol's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-cancer effects of vernodalol, a sesquiterpene lactone primarily isolated from Vernonia amygdalina. The document synthesizes current research findings, presenting a detailed overview of the signaling pathways modulated by vernodalol, its impact on cell cycle regulation and apoptosis, and the role of reactive oxygen species in its cytotoxic activity. Quantitative data from various studies are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of vernodalol's mode of action.

Introduction

Vernodalol has emerged as a promising natural compound with demonstrated anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Its ability to selectively target cancer cells while exhibiting lower toxicity towards normal cells makes it a compelling candidate for further investigation in cancer therapy. This guide aims to provide a consolidated and technical resource for researchers and drug development professionals working on novel anti-cancer agents.

Cytotoxicity of Vernodalol Across Cancer Cell Lines

Vernodalol exhibits a dose-dependent cytotoxic effect on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies.

| Cell Line | Cancer Type | IC50 Value | Reference |

| HT-29 | Colon Adenocarcinoma | 5.7 µM | [1] |

| MCF-7 | Breast Cancer | 5.68 ± 0.2 µg/mL (Aqueous extract of V. amygdalina) | [2] |

| SGC-7901 | Gastric Cancer | Not explicitly stated, but inhibits proliferation | [3] |

| AGS | Gastric Cancer | Not explicitly stated, but inhibits proliferation | [3] |

| HeLa | Cervical Cancer | 0.767 ± 0.0334 µg/mL (V. amygdalina leaf extract) | [4] |

| 4T1 | Breast Cancer | 25.04 ± 0.36 µg/mL (Ethylacetate fraction of V. amygdalina) | [5][6] |

Core Mechanisms of Action

Vernodalol exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways.

A primary mechanism of vernodalol-induced cell death is the activation of the apoptotic cascade. This is achieved through both the intrinsic (mitochondrial) and extrinsic pathways.

-

Intrinsic Pathway: Vernodalol treatment leads to an increase in reactive oxygen species (ROS) production.[7] This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and Smac/DIABLO into the cytosol.[7][8] The release of these pro-apoptotic factors activates caspase-9, which in turn activates downstream executioner caspases like caspase-3, ultimately leading to PARP cleavage and DNA fragmentation.[7][9] This process is also associated with the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[7]

-

Extrinsic Pathway: Vernodalol has been shown to enhance TRAIL-induced apoptosis in diffuse large B-cell lymphoma cells.[10] It achieves this by upregulating the expression of Death Receptor 5 (DR5).[10] This upregulation is dependent on the activation of c-Jun N-terminal kinase (JNK) and the induction of the transcription factor CHOP.[10]

Vernodalol can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. In acute promyelocytic leukemia cells, vernodalol has been observed to cause cell cycle arrest at the G2/M phase.[1] In breast cancer cells, extracts of Vernonia amygdalina, containing vernodalol, have been shown to induce a G1/S phase arrest.[9][11] This arrest is associated with an increase in the levels of p53 and the cyclin-dependent kinase inhibitor p21, and a decrease in the levels of cyclin D1 and cyclin E.[9][11] Interestingly, this cell cycle arrest can occur in a p53-independent manner.[9][12]

Key Signaling Pathways Modulated by Vernodalol

Vernodalol's anti-cancer activity is intricately linked to its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Vernodalol has been shown to suppress this pathway in various cancer cells, including acute promyelocytic leukemia and gastric cancer.[3][5][8] By inhibiting the phosphorylation of key components like PI3K, Akt, and mTOR, vernodalol effectively curtails the pro-survival signals and promotes apoptosis.[3][8]

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes JNK, p38 MAPK, and ERK, is another critical regulator of cell proliferation and survival. Vernodalol has been demonstrated to attenuate the phosphorylation of JNK, p38, and ERK in gastric cancer cells.[3] The inhibition of these pathways contributes to the reduction of cancer cell growth, invasion, and metastasis.[3]

As mentioned earlier, vernodalol sensitizes cancer cells to TRAIL-induced apoptosis. This is mediated through the activation of the JNK pathway, which leads to the induction of the transcription factor CHOP. CHOP, in turn, upregulates the expression of Death Receptor 5 (DR5), making the cells more susceptible to apoptosis initiated by TRAIL.[10]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of vernodalol's anti-cancer effects.

This assay is used to assess the cytotoxic effects of vernodalol on cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of vernodalol for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

-

This method is used to quantify the percentage of apoptotic cells.

-

Principle: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with vernodalol for the desired time.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Protocol:

-

Treat cells with vernodalol for the specified duration.

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

-

This method is used to detect the expression levels of specific proteins involved in the signaling pathways.

-

Protocol:

-

Treat cells with vernodalol and lyse them in RIPA buffer to extract total proteins.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, Bcl-2, caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Conclusion and Future Directions

Vernodalol demonstrates significant potential as an anti-cancer agent by inducing apoptosis and cell cycle arrest through the modulation of multiple key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways. Its ability to sensitize cancer cells to TRAIL-induced apoptosis further highlights its therapeutic promise. Future research should focus on in vivo studies to validate these in vitro findings, explore potential synergistic effects with existing chemotherapeutic agents, and further elucidate the complete molecular network regulated by vernodalol to identify additional therapeutic targets. The detailed mechanisms and protocols provided in this guide offer a solid foundation for advancing the research and development of vernodalol as a novel cancer therapeutic.

References

- 1. Luteolin and Vernodalol as Bioactive Compounds of Leaf and Root Vernonia amygdalina Extracts: Effects on α-Glucosidase, Glycation, ROS, Cell Viability, and In Silico ADMET Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajol.info [ajol.info]

- 3. Vernodalin Suppresses Tumor Proliferation and Increases Apoptosis of Gastric Cancer Cells Through Attenuation of FAK/PI3K/AKT/mTOR and MAPKs Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The anticancer activities of Vernonia amygdalina Delile. Leaves on 4T1 breast cancer cells through phosphoinositide 3-kinase (PI3K) pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Induction of apoptosis in human breast cancer cells via caspase pathway by vernodalin isolated from Centratherum anthelminticum (L.) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

- 10. Vernodalol enhances TRAIL-induced apoptosis in diffuse large B-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The anti-cancer activities of Vernonia amygdalina extract in human breast cancer cell lines are mediated through caspase-dependent and p53-independent pathways [pubmed.ncbi.nlm.nih.gov]

The Vernodalol Biosynthetic Pathway in Vernonia amygdalina: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of vernodalol, a bioactive sesquiterpene lactone found in Vernonia amygdalina. The document outlines the putative enzymatic steps, presents available data in a structured format, details relevant experimental methodologies, and provides visualizations of the metabolic pathway and experimental workflows.

Introduction

Vernonia amygdalina, commonly known as bitter leaf, is a plant of the Asteraceae family with a rich history in traditional medicine across Africa. Its therapeutic properties are largely attributed to a diverse array of secondary metabolites, including sesquiterpene lactones (STLs). Among these, vernodalol has garnered significant interest for its potential pharmacological activities. Understanding the biosynthetic pathway of vernodalol is crucial for its sustainable production through metabolic engineering and for the development of novel therapeutics. This guide synthesizes the current knowledge on the vernodalol biosynthetic pathway, drawing from established principles of sesquiterpene lactone biosynthesis and specific studies on V. amygdalina and related species.

The Putative Vernodalol Biosynthetic Pathway

The biosynthesis of vernodalol, a complex sesquiterpene lactone, is believed to follow the general pathway established for other STLs in the Asteraceae family. The pathway initiates from the universal precursor of sesquiterpenes, farnesyl pyrophosphate (FPP), and proceeds through the key intermediate, costunolide. Subsequent modifications of the costunolide scaffold are hypothesized to yield vernodalol.

The proposed pathway can be divided into two main stages:

-

Stage 1: Biosynthesis of the Costunolide Intermediate. This stage involves the conversion of FPP to the germacranolide skeleton of costunolide.

-

Stage 2: Putative Post-Costunolide Modifications. This stage encompasses a series of hypothetical enzymatic reactions that functionalize the costunolide core to produce vernodalol.

Stage 1: From Farnesyl Pyrophosphate to Costunolide

The initial steps leading to costunolide are well-characterized in several Asteraceae species and are presumed to be conserved in Vernonia amygdalina.

-

Farnesyl Pyrophosphate (FPP) to Germacrene A: The pathway begins with the cyclization of the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), into the sesquiterpene germacrene A. This reaction is catalyzed by Germacrene A Synthase (GAS) .

-

Germacrene A to Germacra-1(10),4,11(13)-trien-12-oic acid: Germacrene A undergoes a three-step oxidation of the C12-methyl group to a carboxylic acid. This series of reactions is catalyzed by a single cytochrome P450 enzyme, Germacrene A Oxidase (GAO) .

-

Germacra-1(10),4,11(13)-trien-12-oic acid to Costunolide: The final step in this stage is the hydroxylation at the C6 position of germacra-1(10),4,11(13)-trien-12-oic acid, which is followed by a spontaneous lactonization to form the characteristic α-methylene-γ-lactone ring of costunolide. This hydroxylation is catalyzed by another cytochrome P450, Costunolide Synthase (COS) .

Stage 2: Putative Biosynthesis of Vernodalol from Costunolide

The conversion of costunolide to vernodalol involves several additional oxidative and acylation steps. While the specific enzymes have not yet been characterized in V. amygdalina, the structural differences between the two molecules suggest the involvement of the following enzyme classes:

-

Hydroxylases (Cytochrome P450 Monooxygenases): The addition of hydroxyl groups at various positions on the costunolide backbone is a prerequisite for further modifications.

-

Acyltransferases: The esterification of hydroxyl groups with specific acyl-CoA donors is necessary to form the final structure of vernodalol.

Based on the structure of vernodalol, the following hypothetical steps are proposed:

-

Hydroxylation of Costunolide: The costunolide molecule likely undergoes one or more hydroxylation reactions catalyzed by specific cytochrome P450 monooxygenases.

-

Acylation: The hydroxylated intermediates are then acylated by specific acyltransferases to attach the side chains characteristic of vernodalol.

Quantitative Data

Currently, there is a paucity of specific quantitative data for the enzymes and metabolites of the vernodalol biosynthetic pathway in Vernonia amygdalina. The following table summarizes the types of quantitative data that are essential for a comprehensive understanding and metabolic engineering of this pathway. Future research should focus on obtaining these measurements.

| Parameter | Method | Significance |

| Enzyme Kinetics | ||

| Km of GAS for FPP | In vitro enzyme assays with purified recombinant protein | Substrate affinity of the first committed enzyme. |

| kcat of GAS | In vitro enzyme assays with purified recombinant protein | Catalytic efficiency of GAS. |

| Km of GAO for Germacrene A | Microsomal or recombinant enzyme assays | Substrate affinity of the first P450 enzyme. |

| kcat of GAO | Microsomal or recombinant enzyme assays | Catalytic efficiency of GAO. |

| Km of COS for Germacra-1(10),4,11(13)-trien-12-oic acid | Microsomal or recombinant enzyme assays | Substrate affinity of the second P450 enzyme. |

| kcat of COS | Microsomal or recombinant enzyme assays | Catalytic efficiency of COS. |

| Gene Expression Levels | ||

| Transcript abundance of VaGAS | RT-qPCR | Correlates enzyme presence with metabolite accumulation. |

| Transcript abundance of VaGAO | RT-qPCR | Correlates enzyme presence with metabolite accumulation. |

| Transcript abundance of VaCOS | RT-qPCR | Correlates enzyme presence with metabolite accumulation. |

| Transcript abundance of putative downstream hydroxylases and acyltransferases | RT-qPCR | Identifies candidate genes for the final steps of the pathway. |

| Metabolite Concentrations | ||

| FPP pool size | LC-MS/MS | Precursor availability for the pathway. |

| Germacrene A concentration | GC-MS | Intermediate accumulation, indicates pathway flux. |

| Costunolide concentration | LC-MS or GC-MS | Key intermediate level, indicates efficiency of downstream steps. |

| Vernodalol concentration | LC-MS or HPLC | Final product yield. |

Experimental Protocols

This section provides detailed methodologies for key experiments required to elucidate and characterize the vernodalol biosynthetic pathway.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify genes encoding the enzymes of the vernodalol biosynthetic pathway in V. amygdalina.

Methodology:

-

RNA Extraction: Extract total RNA from tissues where vernodalol is known to accumulate (e.g., leaves) using a suitable plant RNA extraction kit.

-

Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq) on a platform such as Illumina.

-

De novo Transcriptome Assembly: Assemble the sequencing reads into a transcriptome using software like Trinity or SOAPdenovo-Trans.

-

Gene Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database) using BLASTx.

-

Identification of Candidate Genes: Search the annotated transcriptome for sequences with high similarity to known sesquiterpene synthases (GAS), cytochrome P450s (GAO, COS, and other hydroxylases), and acyltransferases from other Asteraceae species.

Functional Characterization of Candidate Genes in a Heterologous Host

Objective: To confirm the enzymatic function of the identified candidate genes.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequences of the candidate genes from V. amygdalina cDNA and clone them into an appropriate expression vector (e.g., for yeast or E. coli).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism, such as Saccharomyces cerevisiae (yeast) or Escherichia coli.

-

In vivo and In vitro Assays:

-

For GAS: Perform whole-cell assays by feeding the engineered host with a precursor like mevalonate and analyze the culture headspace or organic extracts for the production of germacrene A using Gas Chromatography-Mass Spectrometry (GC-MS). Alternatively, express and purify the recombinant protein for in vitro assays with FPP as the substrate.

-

For GAO and COS (Cytochrome P450s): Prepare microsomes from the engineered yeast expressing the candidate P450 and a corresponding cytochrome P450 reductase. Perform in vitro assays by incubating the microsomes with the respective substrates (germacrene A for GAO; germacra-1(10),4,11(13)-trien-12-oic acid for COS) and NADPH. Analyze the reaction products by LC-MS or GC-MS.

-

Gene Expression Analysis by RT-qPCR

Objective: To quantify the transcript levels of the biosynthetic genes in different tissues and under various conditions.

Methodology:

-

RNA Extraction and cDNA Synthesis: Extract high-quality total RNA from different V. amygdalina tissues and synthesize first-strand cDNA using a reverse transcriptase.

-

Primer Design: Design gene-specific primers for the target biosynthetic genes and suitable reference genes for normalization.

-

qPCR Reaction: Set up the qPCR reactions using a SYBR Green-based master mix and run on a real-time PCR instrument.

-

Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method, normalized to the expression of the reference genes.

Metabolite Profiling

Objective: To identify and quantify the intermediates and the final product of the vernodalol pathway.

Methodology:

-

Sample Extraction: Extract metabolites from V. amygdalina tissues using a suitable solvent system (e.g., methanol or ethyl acetate).

-

GC-MS Analysis (for volatile and semi-volatile compounds):

-

Derivatize the extracts if necessary.

-

Inject the sample into a GC-MS system equipped with a suitable capillary column.

-

Identify compounds based on their retention times and mass spectra by comparison with authentic standards and spectral libraries.

-

Quantify by using an internal standard.

-

-

LC-MS Analysis (for non-volatile compounds):

-

Separate the extracted metabolites on a reverse-phase HPLC column.

-

Detect and identify the compounds using a mass spectrometer.

-

Quantify using authentic standards and calibration curves.

-

Visualizations

The following diagrams illustrate the proposed vernodalol biosynthetic pathway and a general experimental workflow for gene-to-metabolite analysis.

Caption: The putative biosynthetic pathway of vernodalol from farnesyl pyrophosphate.

Caption: A general experimental workflow for the elucidation of the vernodalol biosynthetic pathway.

Conclusion and Future Directions

The biosynthesis of vernodalol in Vernonia amygdalina is a complex process that likely involves a conserved pathway to the key intermediate costunolide, followed by a series of yet-to-be-characterized hydroxylation and acylation reactions. This guide provides a framework for researchers to investigate this pathway through a combination of transcriptomics, functional genomics, and metabolomics.

Future research should focus on:

-

Identifying and characterizing the specific cytochrome P450s and acyltransferases involved in the conversion of costunolide to vernodalol in V. amygdalina.

-

Acquiring quantitative data on enzyme kinetics, gene expression, and metabolite concentrations to build a robust model of the pathway.

-

Investigating the regulation of the vernodalol biosynthetic pathway to identify key transcription factors and signaling molecules.

A thorough understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also pave the way for the biotechnological production of vernodalol and other valuable sesquiterpene lactones.

An In-depth Technical Guide to the Pharmacological Properties of Vernodalol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernodalol, a sesquiterpenoid lactone, is a bioactive compound isolated from plants of the Vernonia genus, notably Vernonia amygdalina. This technical guide provides a comprehensive overview of the known pharmacological properties of Vernodalol, focusing on its cytotoxic, antioxidant, and anti-inflammatory effects. The information presented herein is intended to support further research and drug development initiatives. While much of the current understanding of Vernodalol's broader bioactivities is derived from studies on Vernonia amygdalina extracts, this guide distinguishes between data on the isolated compound and the whole extract wherever possible, highlighting areas for future investigation.

Cytotoxic Properties

Vernodalol has demonstrated significant cytotoxic activity against human colon cancer cells, suggesting its potential as an anticancer agent.

Quantitative Data: Cytotoxicity

| Cell Line | Assay | Parameter | Value (µM) | Reference |

| HT-29 (Human Colon Cancer) | MTT | IC₅₀ | 5.7 | [1] |

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxicity of Vernodalol is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Culture: HT-29 cells are cultured in appropriate media and seeded into 96-well plates at a predetermined density.

-

Compound Treatment: Cells are treated with various concentrations of Vernodalol (e.g., 0.35 µM to 35 µM) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

MTT Assay Experimental Workflow

Antioxidant and Anti-inflammatory Properties

Vernodalol exhibits antioxidant activity and has been shown to modulate key inflammatory signaling pathways.

Quantitative Data: Antioxidant and Nrf2 Activation

| Assay | Parameter | Value | Reference |

| ORAC | TEAC (µmol TE/µmol) | 0.82 ± 0.11 | |

| Nrf2 Activation | EC₅₀ (µM) | 3.2 | [1] |

Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

The antioxidant capacity of Vernodalol can be quantified using the ORAC assay.

-

Reagent Preparation: Prepare a fluorescein solution, a free radical initiator (e.g., AAPH), and Trolox standards.

-

Reaction Mixture: In a 96-well plate, combine the sample (Vernodalol), fluorescein, and phosphate buffer.

-

Incubation: Incubate the plate at 37°C.

-

Initiation: Add the free radical initiator to all wells to start the reaction.

-

Fluorescence Measurement: Monitor the decay of fluorescein fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the area under the curve (AUC) and compare it to the Trolox standard curve to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways

Vernodalol's antioxidant and anti-inflammatory effects are mediated through the activation of the Nrf2 pathway and the inhibition of STAT3/NF-κB signaling.[1]

Nrf2 Activation: Under conditions of oxidative stress, Vernodalol promotes the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant genes.

Vernodalol activates the Nrf2 pathway.

STAT3/NF-κB Inhibition: Vernodalol has been reported to inhibit the STAT3/NF-κB signaling pathways, which are crucial mediators of inflammation.[1] By inhibiting these pathways, Vernodalol can suppress the production of pro-inflammatory cytokines and other inflammatory mediators.

Vernodalol inhibits STAT3/NF-κB signaling.

Other Potential Pharmacological Properties

Studies on extracts of Vernonia amygdalina, which contains Vernodalol, suggest a broader range of pharmacological activities. However, further research is required to specifically attribute these effects to isolated Vernodalol and to quantify its activity.

-

Analgesic Activity: Extracts of V. amygdalina have shown analgesic effects in animal models, such as the acetic acid-induced writhing test. The specific contribution of Vernodalol to this effect is yet to be determined.

-

Antihypertensive Activity: V. amygdalina extracts have demonstrated blood pressure-lowering effects in hypertensive rat models. The role of Vernodalol in this activity requires further investigation.

-

Antimicrobial Activity: Some studies have reported antimicrobial activity of V. amygdalina extracts against various bacteria and fungi. The minimum inhibitory concentrations (MICs) of isolated Vernodalol against a broad spectrum of microbes are not well-documented.

-

Antileishmanial Activity: Antileishmanial properties have been observed with V. amygdalina extracts. The efficacy of pure Vernodalol against Leishmania species needs to be specifically evaluated.

Conclusion and Future Directions

Vernodalol has emerged as a promising natural compound with significant cytotoxic and antioxidant properties, supported by quantitative data and established mechanisms of action involving the Nrf2 and STAT3/NF-κB pathways. While broader pharmacological effects are suggested by studies on Vernonia amygdalina extracts, there is a clear need for further research to isolate and quantify the specific contributions of Vernodalol to these activities. Future investigations should focus on in-depth studies of isolated Vernodalol in models of pain, hypertension, microbial infection, and leishmaniasis to fully elucidate its therapeutic potential. Detailed mechanistic studies are also warranted to understand the precise molecular interactions of Vernodalol with its cellular targets.

References

In Silico ADMET Profile of Vernodalol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernodalol, a sesquiterpene lactone isolated from plants of the Vernonia genus, has garnered interest for its potential therapeutic activities, including antiproliferative effects.[1] Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery and development pipeline. In silico predictive models provide a rapid and cost-effective means to evaluate these pharmacokinetic and toxicological parameters, helping to identify promising drug candidates and flag potential liabilities. This technical guide provides a detailed overview of the in silico ADMET profile of Vernodalol, based on available predictive modeling data. The information presented herein is intended to support further research and development of Vernodalol as a potential therapeutic agent.

Data Presentation: Predicted ADMET Properties of Vernodalol

The following table summarizes the quantitative in silico ADMET predictions for Vernodalol. These parameters were primarily generated using the pkCSM predictive model, a tool that leverages graph-based chemical signatures to forecast the pharmacokinetic and toxicological properties of small molecules.[2][3][4]

| ADMET Parameter | Predicted Value | Interpretation |

| Absorption | ||

| Intestinal Absorption (Human) | >80% | High intestinal absorption predicted.[1] |

| P-glycoprotein Substrate | Yes | Potential for efflux by P-glycoprotein, which could impact bioavailability.[1] |

| Distribution | ||

| Partition Coefficient (LogP) | 1.2 - 2.6 | Optimal lipophilicity for drug-likeness. |

| Blood-Brain Barrier (BBB) Permeability (LogBB) | -0.16 to -0.465 | Poorly distributed in the brain.[1] |

| Volume of Distribution at Steady State (VDss) | High | Indicates significant distribution into tissues from the plasma. |

| Metabolism | ||

| CYP450 Inhibitor/Substrate | Likely metabolized by CYP enzymes | Specific isoforms not detailed in initial screenings. |

| Excretion | ||

| Total Clearance | Similar to Luteolin | Suggests a moderate rate of elimination from the body.[1] |

| Toxicity | ||

| Oral Acute Toxicity (LD50) | Similar to Luteolin | Low acute toxicity is predicted. |

| AMES Toxicity | Not predicted in the primary study | A crucial parameter for assessing mutagenic potential. |

Experimental Protocols: In Silico ADMET Prediction Methodology

The in silico ADMET profile of Vernodalol was predominantly determined using the pkCSM web server. This platform employs a machine learning approach based on graph-based signatures to predict a wide array of pharmacokinetic and toxicity properties.

General Workflow

The predictive modeling process follows a general workflow from molecular input to ADMET property prediction.

Specific ADMET Prediction Models

-

Partition Coefficient (LogP): While the specific LogP for Vernodalol was not explicitly stated in the primary source, pkCSM and similar tools typically utilize atom-based or fragment-based methods. These approaches calculate the LogP by summing the contributions of individual atoms or molecular fragments, which are derived from large experimental datasets. Machine learning models, often random forests or support vector machines, are trained on these extensive datasets to predict the LogP of novel compounds.[5][6]

-

Blood-Brain Barrier (BBB) Permeability: The pkCSM model for BBB permeability is a regression model trained on a dataset of compounds with experimentally determined logBB values. The model uses graph-based signatures to capture the physicochemical properties and structural features that govern a molecule's ability to cross the BBB. A lower predicted logBB value, as seen with Vernodalol, indicates that the compound is less likely to penetrate the central nervous system.[2][3][7]

-

Volume of Distribution at Steady State (VDss): The VDss is predicted using a regression model within pkCSM. This model was developed using a dataset of compounds with known human VDss values. The model's performance is validated through cross-validation and on external test sets, demonstrating its ability to predict the extent of a drug's distribution in the body's tissues.[2][8][9]

-

Total Clearance: The total clearance model in pkCSM is a quantitative structure-pharmacokinetic relationship (QSPkR) model. It is built upon a diverse set of compounds with known clearance values. The model integrates various molecular descriptors to predict the rate at which a compound is removed from the body.[3]

-

Oral Acute Toxicity (LD50): The prediction of oral acute toxicity, represented by the LD50 value in rats, is based on a regression model. This model is trained on a large dataset of compounds with experimentally determined LD50 values. The model uses the compound's structural features to predict its potential for acute toxicity.[3][10]

Conclusion

The in silico ADMET profile of Vernodalol suggests that it possesses several favorable drug-like properties, including high intestinal absorption and a large volume of distribution. However, its potential as a P-glycoprotein substrate and its poor predicted blood-brain barrier permeability are important considerations for its therapeutic application. The low predicted acute toxicity is a positive indicator, though further in vitro and in vivo studies are necessary to validate these in silico predictions and to fully characterize the ADMET properties of Vernodalol. This technical guide provides a foundational understanding of the predicted pharmacokinetic and toxicological profile of Vernodalol, offering valuable insights for researchers and drug development professionals in their pursuit of novel therapeutics.

References

- 1. [PDF] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pkCSM [biosig.lab.uq.edu.au]

- 5. Dimensionally reduced machine learning model for predicting single component octanol–water partition coefficients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Silico Models of Human PK Parameters. Prediction of Volume of Distribution Using an Extensive Data Set and a Reduced Number of Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Vernodalol: A Potential Nrf2 Activator for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vernodalol, a sesquiterpene lactone found in plants of the Vernonia genus, has emerged as a compound of significant interest for its potential therapeutic properties. Recent scientific evidence has highlighted its role as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[1][2][3] This guide provides a comprehensive technical overview of vernodalol's activity as an Nrf2 activator, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to support further research and drug development efforts.

Quantitative Data on Vernodalol's Bioactivity

The following tables summarize the key quantitative data reported for vernodalol in various in vitro assays. This information provides a clear comparison of its potency and efficacy in different biological contexts.

Table 1: Nrf2 Activation and Antioxidant Activity of Vernodalol

| Parameter | Value | Cell Line/System | Reference |

| Nrf2 Activation (EC₅₀) | 3.2 µM | Not specified in abstract | [1][2][3] |

| Trolox Equivalent Antioxidant Capacity (TEAC) | 0.82 ± 0.11 µmol TEAC/µmol | ORAC Assay | [1][4] |

| Reducing Power (Absorbance at 700 nm) | 0.027 (at 0.05 mg/mL) | Fe³⁺ to Fe²⁺ transformation | N/A |

| Reducing Power (Absorbance at 700 nm) | 0.042 (at 0.25 mg/mL) | Fe³⁺ to Fe²⁺ transformation | N/A |

Table 2: Cytotoxicity and Other Bioactivities of Vernodalol

| Parameter | Value | Cell Line/System | Reference |

| Cytotoxicity (IC₅₀) | 5.7 µM | HT-29 human colon cancer cells | [1][4] |

| α-Glucosidase Inhibition | No significant inhibition up to 25 µM | Saccharomyces cerevisiae α-glucosidase | [1] |

| Advanced Glycation End Product (AGE) Formation Inhibition | No significant inhibition | BSA-glucose/fructose/ribose assay | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature regarding vernodalol's bioactivity. While the specific protocol for determining the Nrf2 activation EC₅₀ of vernodalol from the primary source (Sinisi et al., 2015) is not fully available, a standard and widely used methodology for such an assay is described below.

Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

This is a common method to quantify the activation of the Nrf2 pathway.

-

Cell Line: A human cell line, such as HepG2 (human liver cancer cell line) or AREc32 (a stable MCF7 cell line), containing a stably transfected luciferase reporter gene under the control of the Antioxidant Response Element (ARE) promoter is used.

-

Cell Culture and Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of vernodalol (typically in a range spanning several orders of magnitude, e.g., 0.1 to 100 µM) for a specific duration (e.g., 24 hours). A known Nrf2 activator, such as sulforaphane, is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Luciferase Activity Measurement: After the treatment period, the cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the luciferase activity and thus Nrf2 activation, is measured using a luminometer.

-

Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control. The EC₅₀ value, the concentration of vernodalol that produces 50% of the maximal response, is determined by fitting the dose-response curve to a sigmoidal model using appropriate software (e.g., GraphPad Prism).

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant capacity of a compound against peroxyl radicals.[1]

-

Principle: The assay is based on the inhibition of the decay of a fluorescent probe (e.g., fluorescein) by an antioxidant compound in the presence of a free radical generator (e.g., AAPH).

-

Procedure:

-

A standard curve is prepared using Trolox, a water-soluble vitamin E analog.

-

Vernodalol samples at various concentrations are mixed with the fluorescent probe in a 96-well plate.

-

The reaction is initiated by adding the free radical generator.

-

The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

-

-

Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then calculated by comparing the net AUC of the sample to the net AUC of the Trolox standard and is expressed as Trolox equivalents (TE).

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.[1]

-

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

-

Procedure:

-

Cells (e.g., HT-29) are seeded in 96-well plates and treated with different concentrations of vernodalol for a specified period (e.g., 48 or 72 hours).

-

After incubation, the MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan formation.

-

The formazan crystals are then solubilized using a suitable solvent (e.g., DMSO or isopropanol).

-

-

Data Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value, the concentration of vernodalol that causes 50% inhibition of cell viability, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the Nrf2 signaling pathway, a hypothetical experimental workflow for assessing Nrf2 activation, and the logical relationship of vernodalol's known effects.

References

- 1. Luteolin and Vernodalol as Bioactive Compounds of Leaf and Root Vernonia amygdalina Extracts: Effects on α-Glucosidase, Glycation, ROS, Cell Viability, and In Silico ADMET Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Poly-Electrophilic Sesquiterpene Lactones from Vernonia amygdalina: New Members and Differences in Their Mechanism of Thiol Trapping and in Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Anti-inflammatory Potential of Vernodalol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernodalol, a sesquiterpene lactone primarily isolated from the plant Vernonia amygdalina, has garnered scientific interest for its potential therapeutic properties. Emerging evidence suggests that vernodalol possesses anti-inflammatory effects, positioning it as a compound of interest for further investigation in the context of inflammatory disease treatment. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of vernodalol, with a focus on its proposed mechanisms of action, available quantitative data, and detailed experimental protocols for its evaluation. While research is ongoing and data remains limited, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data

The currently available quantitative data for vernodalol primarily pertains to its cytotoxic effects on cancer cell lines, which is often a preliminary assessment for bioactive compounds. Direct quantitative data on its anti-inflammatory activity, such as the half-maximal inhibitory concentration (IC₅₀) for specific inflammatory markers, is not yet extensively documented in publicly available literature.

Table 1: In Vitro Cytotoxicity of Vernodalol

| Cell Line | Assay Type | Endpoint | IC₅₀ (µM) | Reference |

| HT-29 (Human colorectal adenocarcinoma) | MTT Assay | Cell Viability | 5.7 | [1] |

Note: The cytotoxic activity of a compound is an important parameter, as it helps in determining the therapeutic window for its potential anti-inflammatory applications. It is crucial to assess anti-inflammatory effects at concentrations that are non-toxic to the cells.

Proposed Mechanism of Action: Inhibition of STAT3 and NF-κB Signaling Pathways

The primary anti-inflammatory mechanism attributed to vernodalol is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1] These pathways are crucial mediators of the inflammatory response, and their dysregulation is implicated in the pathogenesis of numerous inflammatory diseases.

The activation of NF-κB is a central event in inflammation, leading to the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Similarly, the STAT3 pathway, often activated by cytokines like IL-6, plays a critical role in promoting inflammation and cell proliferation.

By inhibiting these pathways, vernodalol is proposed to suppress the production of key inflammatory mediators, thereby exerting its anti-inflammatory effects. However, the precise molecular targets of vernodalol within these pathways have not been fully elucidated.

Signaling Pathway Diagram

Caption: Proposed inhibitory effect of Vernodalol on NF-κB and STAT3 signaling pathways.

Experimental Protocols

In Vitro Anti-inflammatory Activity in Macrophages

This protocol describes the assessment of the anti-inflammatory effects of vernodalol on lipopolysaccharide (LPS)-stimulated macrophages, a standard model for in vitro inflammation studies.

Objective: To determine the effect of vernodalol on the production of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) in LPS-activated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Vernodalol (of high purity)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for Nitric Oxide (NO) quantification

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent for cell viability assay

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Cell Viability Assay (MTT):

-

Treat the cells with various concentrations of vernodalol (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm to determine cell viability. This is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

-

LPS Stimulation and Vernodalol Treatment:

-

Pre-treat the cells with non-toxic concentrations of vernodalol for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (cells treated with DMSO, the solvent for vernodalol) and a positive control group (cells treated with LPS only).

-

-

Quantification of Nitric Oxide (NO):

-

After the incubation period, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve of sodium nitrite.

-

-

Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6):

-

Use the collected cell culture supernatants.

-

Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production by vernodalol compared to the LPS-only treated group.

-

Determine the IC₅₀ value for the inhibition of each inflammatory mediator.

Experimental Workflow Diagram

Caption: A generalized workflow for in vitro anti-inflammatory screening of Vernodalol.

In Vitro Protein Denaturation Assay

This assay provides a preliminary indication of anti-inflammatory activity by assessing the ability of a compound to inhibit protein denaturation, a process implicated in inflammation.

Objective: To evaluate the ability of vernodalol to inhibit heat-induced denaturation of bovine serum albumin (BSA).

Materials:

-

Bovine Serum Albumin (BSA), 1% solution

-

Vernodalol

-

Phosphate Buffered Saline (PBS), pH 6.3

-

Diclofenac sodium (as a standard anti-inflammatory drug)

-

UV-Visible Spectrophotometer

Procedure:

-

Preparation of Reaction Mixture:

-

Prepare different concentrations of vernodalol in PBS.

-

In test tubes, mix 0.5 mL of 1% BSA solution with 4.5 mL of the vernodalol solution at various concentrations.

-

For the control, mix 0.5 mL of 1% BSA with 4.5 mL of PBS.

-

For the standard, prepare a similar mixture with diclofenac sodium.

-

-

Incubation:

-

Incubate all the tubes at 37°C for 20 minutes.

-

Induce denaturation by heating the tubes at 70°C for 5 minutes.

-

-

Measurement:

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Data Analysis:

-

Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

Determine the IC₅₀ value for vernodalol.

Future Directions and Conclusion

The current body of evidence, although limited, suggests that vernodalol holds promise as a potential anti-inflammatory agent. Its proposed mechanism of action, involving the inhibition of the key inflammatory signaling pathways STAT3 and NF-κB, provides a strong rationale for further investigation.

To advance the understanding of vernodalol's anti-inflammatory effects, future research should focus on:

-

Elucidating the precise molecular targets of vernodalol within the STAT3 and NF-κB pathways.

-

Conducting comprehensive in vitro studies to quantify the inhibitory effects of vernodalol on a wider range of pro-inflammatory mediators in different cell types.

-

Investigating the effects of vernodalol on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , another critical regulator of inflammation.

-

Performing in vivo studies in animal models of inflammation to evaluate the efficacy, pharmacokinetics, and safety of vernodalol.

-

Conducting preclinical and eventually clinical trials to assess the therapeutic potential of vernodalol in human inflammatory diseases.

References

Vernodalol: A Technical Overview of In Silico Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on in silico computational predictions. To date, no in vivo bioavailability or pharmacokinetic studies have been published for vernodalol. This document summarizes the currently available predictive data to guide future research and development.

Introduction

Vernodalol is a sesquiterpene lactone that has been isolated from Vernonia amygdalina, a plant used in traditional African medicine. Recent research has highlighted its potential as a pharmacological agent. This technical guide provides a detailed overview of the predicted bioavailability and pharmacokinetic profile of vernodalol based on computational modeling. The absence of experimental in vivo data underscores the need for further research to validate these predictions.

Predicted Pharmacokinetic Parameters of Vernodalol

The pharmacokinetic parameters of vernodalol have been predicted using computational in silico methods. The following table summarizes the quantitative data obtained from these predictions, offering a preliminary assessment of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

| Parameter | Predicted Value | Unit | Interpretation |

| Absorption | |||

| Water Solubility | -2.806 | log(mol/L) | Low |

| Caco-2 Permeability | 0.54 | log Papp in 10^-6 cm/s | Low |

| Intestinal Absorption (human) | 75.39 | % | High |

| P-glycoprotein Substrate | No | - | Not a substrate of P-gp efflux pump |

| P-glycoprotein I Inhibitor | No | - | Does not inhibit P-gp |

| P-glycoprotein II Inhibitor | No | - | Does not inhibit P-gp |

| Distribution | |||

| VDss (human) | -0.197 | log(L/kg) | Low volume of distribution |

| Fraction unbound (human) | 0.326 | fraction | Moderate protein binding |

| BBB Permeability | -0.48 | log BB | Readily crosses the blood-brain barrier |

| CNS Permeability | -2.102 | log PS | Readily enters the central nervous system |

| Metabolism | |||

| CYP2D6 Substrate | No | - | Not a substrate of CYP2D6 |

| CYP3A4 Substrate | Yes | - | Is a substrate of CYP3A4 |

| CYP1A2 Inhibitor | No | - | Does not inhibit CYP1A2 |

| CYP2C19 Inhibitor | No | - | Does not inhibit CYP2C19 |

| CYP2C9 Inhibitor | No | - | Does not inhibit CYP2C9 |

| CYP2D6 Inhibitor | No | - | Does not inhibit CYP2D6 |

| CYP3A4 Inhibitor | No | - | Does not inhibit CYP3A4 |

| Excretion | |||

| Total Clearance | 0.747 | log(ml/min/kg) | Low clearance rate |

| Renal OCT2 Substrate | No | - | Not a substrate for renal OCT2 |

| Toxicity | |||

| AMES Toxicity | No | - | Non-mutagenic |

| Max. tolerated dose (human) | 0.449 | log(mg/kg/day) | Low maximum tolerated dose |

| hERG I Inhibitor | No | - | Unlikely to cause cardiotoxicity |

| hERG II Inhibitor | No | - | Unlikely to cause cardiotoxicity |

| Oral Rat Acute Toxicity (LD50) | 2.39 | mol/kg | - |

| Oral Rat Chronic Toxicity (LOAEL) | 1.153 | log(mg/kg_bw/day) | - |

| Hepatotoxicity | Yes | - | Potential for liver toxicity |

| Skin Sensitisation | No | - | Unlikely to cause skin sensitization |

Experimental Protocols

In Silico ADMET Prediction

The pharmacokinetic parameters presented in this document were obtained using the pkCSM computational platform.[1]

Methodology:

-

Input Data: The canonical SMILES (Simplified Molecular Input Line Entry System) string representing the chemical structure of vernodalol was used as the input for the prediction models.

-

Prediction Engine: The pkCSM platform, a machine-learning based predictive model, was utilized. This platform employs graph-based signatures to encode the physicochemical properties of the molecule.

-

ADMET Parameter Prediction: The platform's algorithms then predict a range of ADMET properties based on its training on extensive datasets of compounds with known pharmacokinetic profiles. The output provides quantitative predictions for various parameters related to absorption, distribution, metabolism, excretion, and toxicity.

Below is a workflow diagram illustrating the in silico ADMET prediction process.

Caption: Workflow for in silico ADMET prediction of vernodalol.

Signaling Pathways

While the direct molecular targets of vernodalol are not fully elucidated, some studies have suggested its involvement in specific signaling pathways.

Nrf2 Activation and STAT3/NF-κB Inhibition

In silico studies and some experimental evidence suggest that vernodalol may exert its biological effects through the activation of the Nrf2 pathway and the inhibition of the STAT3/NF-κB signaling cascades.

The diagram below illustrates the proposed mechanism of action of vernodalol on these pathways.

Caption: Proposed signaling pathways modulated by vernodalol.

Conclusion and Future Directions

The in silico data presented in this guide suggest that vernodalol has the potential to be developed as a therapeutic agent. The predictions indicate high intestinal absorption and the ability to cross the blood-brain barrier. However, the predicted low water solubility, low volume of distribution, and potential for hepatotoxicity are factors that require careful consideration in drug development.

It is critical to emphasize that these are computational predictions. Future research should focus on:

-

In vitro and in vivo studies: To experimentally determine the bioavailability and pharmacokinetic profile of vernodalol.

-

Metabolism studies: To identify the specific metabolic pathways and potential drug-drug interactions.

-

Toxicology studies: To assess the safety profile of vernodalol, with a particular focus on hepatotoxicity.

-

Mechanism of action studies: To further elucidate the molecular targets and signaling pathways of vernodalol.

This foundational in silico data provides a strong rationale for further investigation of vernodalol as a potential drug candidate.

References

Vernodalol's Interaction with Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vernodalol, a sesquiterpene lactone, has demonstrated significant potential as a modulator of key cellular signaling pathways implicated in cancer progression. This technical guide provides an in-depth analysis of the molecular interactions of vernodalol with critical signaling cascades, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways. Through the induction of apoptosis and cell cycle arrest, vernodalol exhibits promising anti-proliferative and pro-apoptotic effects in various cancer cell lines. This document summarizes the quantitative data on its efficacy, details the experimental protocols for assessing its activity, and provides visual representations of the affected signaling pathways to support further research and drug development efforts.

Introduction

Vernodalol is a naturally occurring sesquiterpene lactone that has garnered interest in the scientific community for its potential therapeutic properties, particularly in oncology. Its mechanism of action involves the modulation of intricate cellular signaling networks that are often dysregulated in cancer. Understanding these interactions at a molecular level is crucial for the development of targeted cancer therapies. This guide aims to provide a comprehensive technical overview of the current knowledge regarding vernodalol's impact on cellular signaling.

Quantitative Data Presentation

The cytotoxic and anti-proliferative effects of vernodalol have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HT-29 | Colon Adenocarcinoma | 5.7 | [1] |

| NB4 | Acute Promyelocytic Leukemia (APL) | 65.7 - 76.4 (24h incubation) | |

| KG-1a | Acute Promyelocytic Leukemia (APL) | 65.7 - 76.4 (24h incubation) | |

| HL-60 | Acute Promyelocytic Leukemia (APL) | 65.7 - 76.4 (24h incubation) |

Core Signaling Pathways Modulated by Vernodalol

Vernodalol exerts its cellular effects by targeting several key signaling pathways that are fundamental to cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Vernodalol has been shown to suppress this pathway, contributing to its anti-tumor activity. This inhibition is a key mechanism behind its ability to induce apoptosis in cancer cells[2].

MAPK (JNK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are involved in responding to extracellular stimuli and regulating various cellular activities, including cell proliferation, differentiation, and apoptosis. Vernodalol has been observed to activate the c-Jun N-terminal kinase (JNK) pathway, which is a component of the MAPK signaling cascade. This activation contributes to the induction of apoptosis. Specifically, vernodalol treatment leads to increased expression of Death Receptor 5 (DR5), an effect that is dependent on JNK activation[3].

References

- 1. Luteolin and Vernodalol as Bioactive Compounds of Leaf and Root Vernonia amygdalina Extracts: Effects on α-Glucosidase, Glycation, ROS, Cell Viability, and In Silico ADMET Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vernonia amygdalina Leaf Extract Induces Apoptosis in HeLa Cells: A Metabolomics and Proteomics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vernodalol enhances TRAIL-induced apoptosis in diffuse large B-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Vernodalol: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernodalol is a sesquiterpene lactone that has garnered significant scientific interest for its diverse pharmacological activities, including antiproliferative, antioxidant, and antimicrobial properties.[1] This technical guide provides an in-depth overview of the natural sources of vernodalol, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Sources of Vernodalol

Vernodalol is predominantly found in the plant kingdom, with its primary source being various species of the genus Vernonia.

Vernonia amygdalina (Bitter Leaf)

The most well-documented source of vernodalol is Vernonia amygdalina, a shrub native to tropical Africa commonly known as bitter leaf.[1][2] Studies have shown that vernodalol is present in both the leaves and roots of the plant. However, quantitative analyses have revealed a significantly higher concentration of vernodalol in the roots compared to the leaves, making the roots the preferred source for extraction.[1][3] The concentration of vernodalol can be influenced by the extraction method employed.

Other Documented Sources

Besides Vernonia amygdalina, vernodalol has also been isolated from other plant species, including:

Quantitative Data on Vernodalol Content

The yield of vernodalol from Vernonia amygdalina varies depending on the plant part and the extraction method used. The following table summarizes quantitative data from a study by Djeujo et al. (2023).

| Plant Part | Extraction Method | Vernodalol Content (µg/mg of dry extract) |

| Leaves | Aqueous Maceration | 0.09 ± 0.01 |

| Aqueous Soxhlet | 0.12 ± 0.01 | |

| Ethanolic Maceration | 0.15 ± 0.01 | |

| Roots | Aqueous Maceration | 0.30 ± 0.02 |

| Aqueous Soxhlet | 0.45 ± 0.03 | |

| Ethanolic Maceration | 0.85 ± 0.05 |

Data adapted from Djeujo et al., Pharmaceutics, 2023.[1]

One study reported a yield of 0.7% vernodalol from an ethanolic extract and 0.04% from the leaf powder of V. amygdalina.[4]

Isolation and Purification of Vernodalol

The isolation of vernodalol from its natural sources typically involves a multi-step process of extraction, fractionation, and chromatographic purification. The following is a detailed experimental protocol adapted from methodologies reported for the isolation of sesquiterpene lactones from Vernonia amygdalina.

General Experimental Workflow

Caption: General workflow for the isolation of Vernodalol.

Detailed Experimental Protocol

This protocol provides a representative method for the isolation of vernodalol.

1. Plant Material Preparation:

-

Obtain fresh roots of Vernonia amygdalina.

-

Wash the roots thoroughly to remove any soil and debris.

-

Air-dry the roots in a well-ventilated area, protected from direct sunlight, until they are brittle.

-

Grind the dried roots into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered root material in 85% ethanol (EtOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional stirring.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanolic extract.

3. Liquid-Liquid Partitioning:

-

Suspend the crude ethanolic extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

-

First, partition with hexane to remove non-polar compounds like fats and waxes. Discard the hexane fraction.

-

Next, partition the aqueous layer with chloroform.

-

Finally, partition the remaining aqueous layer with n-butanol. Vernodalol is expected to be in the n-butanol fraction.[5]

-

-

Concentrate the n-butanol fraction to dryness using a rotary evaporator.

4. Column Chromatography:

-

Pack a glass column with silica gel (60-120 mesh) using a suitable solvent system (e.g., a gradient of chloroform and methanol).

-

Dissolve the dried n-butanol fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Collect fractions of a fixed volume (e.g., 20 mL).

5. Thin-Layer Chromatography (TLC) Analysis:

-

Monitor the collected fractions using TLC on silica gel plates.

-

Use a mobile phase such as 80% chloroform and 20% methanol.[2]

-

Visualize the spots under UV light (254 nm) or by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid) followed by heating.

-

Combine the fractions that show a prominent spot corresponding to the Rf value of a vernodalol standard.

6. Recrystallization:

-

Concentrate the combined pure fractions to a small volume.

-

Induce crystallization by slow evaporation or by adding a less polar solvent (e.g., hexane).

-

Wash the resulting crystals with a cold solvent (e.g., ethyl acetate and acetone) to remove any remaining impurities.[2]

-

Dry the pure vernodalol crystals in a desiccator.

Biological Signaling Pathways

Vernodalol has been shown to modulate key signaling pathways involved in cellular stress response and inflammation.

Activation of the Nrf2 Signaling Pathway

Vernodalol is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to electrophiles or reactive oxygen species, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.

Caption: Activation of the Nrf2 pathway by Vernodalol.

Inhibition of STAT3/NF-κB Signaling Pathways

Vernodalol has also been reported to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1] These pathways are crucial mediators of inflammation and are often constitutively active in various cancers. The inhibition of these pathways by vernodalol contributes to its anti-inflammatory and antiproliferative effects.

The NF-κB pathway is typically activated by pro-inflammatory cytokines, leading to the phosphorylation and degradation of its inhibitor, IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the expression of inflammatory genes. STAT3 is activated by phosphorylation, often by Janus kinases (JAKs), leading to its dimerization, nuclear translocation, and activation of target genes involved in cell survival and proliferation.

Caption: Inhibition of STAT3 and NF-κB pathways by Vernodalol.

Conclusion

Vernodalol stands out as a promising bioactive compound with significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural source, Vernonia amygdalina, along with detailed protocols for its efficient isolation and purification. Furthermore, the elucidation of its modulatory effects on the Nrf2, STAT3, and NF-κB signaling pathways offers a molecular basis for its observed pharmacological activities. The information compiled herein is intended to facilitate further research and development of vernodalol as a potential lead compound for novel therapeutics.

References

- 1. Luteolin and Vernodalol as Bioactive Compounds of Leaf and Root Vernonia amygdalina Extracts: Effects on α-Glucosidase, Glycation, ROS, Cell Viability, and In Silico ADMET Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Vernonia amygdalina: a comprehensive review of the nutritional makeup, traditional medicinal use, and pharmacology of isolated phytochemicals and compounds [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Vernodalol: A Deep Dive into its Structure-Activity Relationship and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vernodalol, a sesquiterpene lactone primarily isolated from the leaves and roots of Vernonia amygdalina, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] This in-depth technical guide explores the current understanding of vernodalol's structure-activity relationship (SAR), its mechanism of action through key signaling pathways, and the experimental protocols used to evaluate its biological effects. While comprehensive SAR studies on vernodalol analogs are limited in publicly available literature, this guide will synthesize the existing data on vernodalol and extrapolate potential SAR from the broader class of sesquiterpene lactones. This information is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutics.

Chemical Structure of Vernodalol

Vernodalol is characterized by a complex sesquiterpenoid skeleton. Its chemical formula is C20H24O8. The presence of various functional groups, including a lactone ring, hydroxyl groups, and an ester moiety, contributes to its biological activity.

Biological Activities and Quantitative Data

Vernodalol has demonstrated a range of biological activities, most notably anticancer, antioxidant, and anti-inflammatory effects.

Anticancer Activity

Vernodalol has shown cytotoxic effects against various cancer cell lines. A key study demonstrated its ability to inhibit the viability of HT-29 human colorectal cancer cells.[1]

| Compound | Cell Line | Activity | IC50 (µM) |

| Vernodalol | HT-29 | Cytotoxicity | 5.7 |

Table 1: Cytotoxicity of Vernodalol[1]

Antioxidant Activity

The antioxidant potential of vernodalol has been quantified using the Oxygen Radical Absorbance Capacity (ORAC) assay. While it exhibits antioxidant properties, its activity is less potent than that of other flavonoids like luteolin.[1]

| Compound | Antioxidant Capacity (µmol TE/µmol) |

| Vernodalol | 0.82 ± 0.11 |

Table 2: Antioxidant Capacity of Vernodalol[1]

Structure-Activity Relationship (SAR) of Sesquiterpene Lactones

Due to the limited availability of studies on vernodalol analogs, the SAR of the broader class of sesquiterpene lactones provides valuable insights into the potential key pharmacophoric features of vernodalol.